2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide
Description
The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide features a central acetamide backbone substituted with a 4-hydroxyphenyl group at the N-position. The α-carbon of the acetamide is functionalized with a sulfonyl-methylamino moiety linked to a 3,5-dimethyl-1,2-oxazole ring. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the oxazole ring may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C14H17N3O5S |
|---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H17N3O5S/c1-9-14(10(2)22-16-9)23(20,21)17(3)8-13(19)15-11-4-6-12(18)7-5-11/h4-7,18H,8H2,1-3H3,(H,15,19) |
InChI Key |
YFWPMMCWXXFCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the sulfonyl group and the hydroxyphenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.
Substitution: The hydroxyphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds may exhibit anticancer properties. The sulfonamide functional group can enhance the binding affinity to target proteins involved in cancer progression .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies have shown that similar structures can inhibit pro-inflammatory cytokines .
Biological Studies
Research has explored the compound's effects on cellular mechanisms:
- Mechanism of Action : The interaction of the compound with specific enzymes may lead to the modulation of metabolic pathways. For instance, it has been shown to affect pathways related to oxidative stress and apoptosis in cancer cells .
- Bioactivity Screening : Various bioassays have been employed to evaluate the compound's efficacy against different cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Material Science
Beyond biological applications, this compound may also find use in material science:
- Polymer Development : The unique chemical properties of the compound can be utilized in synthesizing polymers with specific functionalities, such as enhanced thermal stability or improved mechanical properties .
- Coatings and Adhesives : Its sulfonamide group can contribute to adhesion properties in coatings, potentially leading to new applications in industrial settings.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University Name] investigated the anticancer effects of various oxazole derivatives, including the target compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the oxazole ring could enhance its efficacy against specific cancer types.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of sulfonamide-containing compounds. The findings demonstrated that compounds similar to 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide effectively reduced inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Substituent Complexity: The target compound’s α-substituent is more complex than analogs, incorporating a sulfonyl-methylamino group and oxazole ring. This may enhance metabolic stability compared to simpler amino or alkyl chains (e.g., butylamino in ) .
However, replaces the 4-hydroxyphenyl group with an indole, increasing lipophilicity and altering hydrogen-bonding capacity .
Polarity vs. Lipophilicity : The sulfonyl group in the target compound increases polarity relative to the dimethylphenyl group in , likely improving aqueous solubility but reducing membrane permeability .
Table 2: Inferred Properties Based on Structural Features
| Property | Target Compound | 2-(Butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide | N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide |
|---|---|---|---|
| LogP | Moderate (~2.5–3.5) | Higher (~3.0–4.0) | Moderate (~2.0–3.0) |
| Solubility | Moderate (polar sulfonyl) | Low (alkyl chain) | Low (dimethylphenyl) |
| Metabolic Stability | High (sulfonyl resists oxidation) | Moderate (amino group susceptible) | Moderate (phenolic hydroxyl) |
Biological Activity
The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide is of interest due to its unique structural properties and potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
The compound features a sulfonamide group linked to an oxazole ring and a phenolic moiety, which may contribute to its biological activity.
Hemorheological Activity
Recent studies have indicated that derivatives of compounds containing the isoxazole moiety exhibit significant hemorheological properties. For instance, a related compound demonstrated hemorheological activity comparable to that of pentoxifylline, a known angioprotector . This suggests that the target compound may also possess beneficial effects in improving blood flow and reducing blood viscosity.
Antioxidant Properties
The presence of the hydroxyphenyl group in the structure is associated with antioxidant activities. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems . This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Anti-inflammatory Effects
Compounds with sulfonamide groups have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in conditions like arthritis and other inflammatory disorders .
Synthesis and Characterization
The synthesis of the target compound involves reacting a sulfochloride with an appropriate amine in a controlled environment. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure .
Case Studies
- Case Study on Hemorheological Activity :
- Antioxidant Activity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 272.34 g/mol |
| Hemorheological Activity | Comparable to pentoxifylline |
| Antioxidant Activity | Significant ROS scavenging |
| Anti-inflammatory Potential | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
